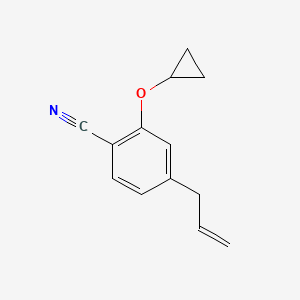

4-Allyl-2-cyclopropoxybenzonitrile

Description

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-cyclopropyloxy-4-prop-2-enylbenzonitrile |

InChI |

InChI=1S/C13H13NO/c1-2-3-10-4-5-11(9-14)13(8-10)15-12-6-7-12/h2,4-5,8,12H,1,3,6-7H2 |

InChI Key |

LYUNGZXNGCZZKU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=C(C=C1)C#N)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-2-cyclopropoxybenzonitrile typically involves the reaction of 4-allylphenol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with cyanogen bromide to introduce the nitrile group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate (KMnO4) for aldehyde formation.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Epoxides or aldehydes.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Allyl-2-cyclopropoxybenzonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Allyl-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

Reactivity and Functionalization

- Allyl Group: The allyl substituent in this compound enables reactions such as hydrofunctionalization or cycloadditions, similar to 4-Ethyl-2-allyl-phenol. However, the nitrile group may direct regioselectivity differently than phenolic analogs .

- Bromo vs. Cyclopropoxy : Brominated compounds (e.g., 2-Bromo-4-ethylbenzonitrile) are more reactive in cross-coupling reactions, whereas cyclopropoxy derivatives may prioritize stability or strain-driven reactivity .

Q & A

Q. What synthetic methodologies are recommended for 4-Allyl-2-cyclopropoxybenzonitrile, and how do reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, introducing the cyclopropoxy group may require activating the benzene ring (e.g., via halogenation) followed by substitution with cyclopropanol under basic conditions. The allyl group can be introduced via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Reaction optimization should focus on:

- Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Catalysts: Pd(PPh₃)₄ or CuI for cross-coupling reactions .

- Solvent polarity: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the cyclopropoxide ion.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the pure product.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm nitrile group (C≡N stretch at ~2220 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₃H₁₃NO = 199.26 g/mol).

Q. What safety protocols should be followed given limited ecotoxicological data for this compound?

Methodological Answer:

- Handling: Use PPE (gloves, goggles, lab coat) in a fume hood to minimize inhalation/contact.

- Waste disposal: Treat as hazardous organic waste; avoid release into water systems due to potential bioaccumulation risks (inferred from structurally similar nitriles) .

- Storage: Store in airtight containers at 2–8°C to prevent degradation. Monitor for discoloration or precipitate formation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the allyl and cyclopropoxy substituents?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the allyl group’s π-electrons may participate in conjugation with the benzene ring, altering reactivity .

- Molecular Dynamics (MD): Simulate solvent effects on stability; polar solvents may stabilize the nitrile group but destabilize the cyclopropane ring due to strain .

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Cross-validation: Replicate assays under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .

- Meta-analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent choice, impurity levels) .

- Controlled degradation studies: Assess if decomposition products (e.g., aldehydes from nitrile hydrolysis) contribute to observed bioactivity .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Methodological Answer:

- Kinase Inhibition Assays: Use ADP-Glo™ or radiometric assays to measure inhibition of kinases (e.g., EGFR, VEGFR) at varying concentrations (1 nM–100 μM). Include positive controls (e.g., Staurosporine) .

- Binding Affinity: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with kinase ATP-binding pockets .

- Cellular assays: Test antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) with MTT or CellTiter-Glo® assays. Correlate results with kinase inhibition data .

Q. How do solvent polarity and temperature affect the compound’s stability in solution?

Methodological Answer:

- Accelerated Stability Testing:

- Solvent effects: Monitor degradation rates in DMSO vs. aqueous buffers (e.g., PBS) using HPLC. Nitriles are prone to hydrolysis in acidic/basic aqueous media .

- Temperature: Perform Arrhenius analysis (25–60°C) to predict shelf-life. A 10°C increase typically doubles degradation rates.

- Light exposure: UV-Vis spectroscopy to detect photodegradation products (e.g., isomerization of the allyl group) .

Q. What analytical strategies characterize degradation pathways under environmental conditions?

Methodological Answer:

- LC-MS/MS: Identify degradation products (e.g., carboxylic acids from nitrile hydrolysis) in soil/water matrices. Use isotopic labeling (¹³C) to trace pathways .

- QSAR Modeling: Predict persistence using logP and topological polar surface area (TPSA). High logP (>3) suggests soil adsorption, while low TPSA (<60 Ų) indicates mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.